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Compound of Interest

Compound Name: Ac-rC Phosphoramidite-13C2,d1

Cat. No.: B12375096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental workflow and protocols for conducting Nuclear

Magnetic Resonance (NMR) studies on RNA molecules isotopically labeled with Carbon-13

(¹³C). The incorporation of ¹³C is a powerful technique that enhances spectral resolution and

enables the use of advanced NMR experiments for the determination of RNA structure and

dynamics at atomic resolution. These insights are crucial for understanding RNA function and

for the rational design of RNA-targeting therapeutics.

Introduction to ¹³C Labeled RNA NMR
RNA molecules are central to a myriad of biological processes, and their functions are

intrinsically linked to their three-dimensional structures and conformational dynamics. Solution-

state NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of

biological macromolecules in a near-native environment. However, the inherent spectral

complexity of RNA, arising from the limited chemical shift dispersion of its four constituent

nucleotides, presents a significant challenge for NMR studies, especially for larger molecules.

[1][2]

Isotopic labeling of RNA with NMR-active isotopes such as ¹³C and ¹⁵N helps to overcome

these limitations.[1][2][3] Specifically, ¹³C labeling allows for the use of heteronuclear NMR

experiments, which disperse the signals into a second (¹³C) dimension, thereby reducing

spectral overlap.[4][5][6] This enables the unambiguous assignment of resonances and the
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measurement of structural restraints, such as Nuclear Overhauser Effects (NOEs), which are

essential for high-resolution structure determination.

Experimental Workflow Overview
The overall experimental workflow for NMR studies of ¹³C labeled RNA can be broken down

into several key stages, from the generation of the labeled RNA sample to the final structure

calculation and analysis.
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Fig 1. Experimental workflow for NMR studies of ¹³C labeled RNA.
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Isotopic Labeling Strategies
The choice of labeling strategy is critical and depends on the specific scientific question and

the size of the RNA.
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Labeling Strategy Description Key Advantages
Typical
Applications

Uniform ¹³C Labeling

All carbon atoms in

the RNA are replaced

with ¹³C. This is

typically achieved by

growing bacteria (e.g.,

E. coli) on a medium

containing ¹³C-glucose

as the sole carbon

source.[4][5][6]

Maximizes the

number of observable

nuclei, enabling a

wide range of

heteronuclear

correlation

experiments.

Small to medium-

sized RNAs (< 50

nucleotides) for de

novo structure

determination.

Selective ¹³C Labeling

Only specific carbon

positions or specific

nucleotide types are

labeled with ¹³C. This

can be achieved by

using specific ¹³C-

labeled precursors or

by using mutant E.

coli strains with

defects in certain

metabolic pathways.

[7][8]

Reduces spectral

complexity and signal

overlap in larger

RNAs. Can be used to

probe specific sites

within the RNA.

Larger RNAs (> 50

nucleotides), studying

specific regions of an

RNA, and for

relaxation and

dynamics studies.[7]

[8]

Segmental Labeling

A specific segment of

a large RNA molecule

is isotopically labeled,

while the rest of the

molecule remains

unlabeled. This is

achieved through

enzymatic ligation of

labeled and unlabeled

RNA fragments.

Allows for the study of

specific domains

within the context of a

large RNA or RNA-

protein complex.

Very large RNAs and

ribonucleoprotein

complexes.
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Detailed Protocols
Protocol 1: Preparation of Uniformly ¹³C-Labeled
Ribonucleoside Triphosphates (rNTPs)
This protocol describes the generation of uniformly ¹³C-labeled rNTPs from E. coli grown on

¹³C-glucose.

Materials:

E. coli strain (e.g., DH5α)

Minimal media (M9)

¹³C-glucose (99 atom % ¹³C)

¹⁵NH₄Cl (optional, for dual labeling)

Standard molecular biology reagents and equipment for bacterial culture and cell lysis.

Enzymes for RNA digestion and phosphorylation (e.g., Nuclease P1, Ribonucleoside

Monophosphate Kinase, Nucleoside Diphosphate Kinase).

HPLC system for purification.

Procedure:

Bacterial Growth: Grow E. coli in M9 minimal medium with ¹³C-glucose as the sole carbon

source (and ¹⁵NH₄Cl as the sole nitrogen source if dual labeling is desired). Grow the cells to

late logarithmic phase.

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using a standard

method such as sonication or a French press.

RNA Extraction: Extract the total RNA from the cell lysate using a method like phenol-

chloroform extraction followed by ethanol precipitation.
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RNA Hydrolysis: Hydrolyze the bulk RNA to ribonucleoside 5'-monophosphates (rNMPs)

using an enzyme such as Nuclease P1.

Purification of rNMPs: Purify the individual rNMPs (AMP, GMP, CMP, UMP) using anion-

exchange HPLC.

Enzymatic Phosphorylation: Convert the purified rNMPs to rNTPs in a two-step enzymatic

reaction using ribonucleoside monophosphate kinase and nucleoside diphosphate kinase.

Purification of rNTPs: Purify the final ¹³C-labeled rNTPs using anion-exchange HPLC. The

yield is typically around 180 µmoles of labeled NTPs per gram of ¹³C enriched glucose.[4][5]

[6][9]

Protocol 2: In Vitro Transcription of ¹³C-Labeled RNA
This protocol uses the prepared ¹³C-rNTPs to synthesize the target RNA.

Materials:

Linearized DNA template containing the T7 RNA polymerase promoter upstream of the target

RNA sequence.

T7 RNA polymerase.

¹³C-labeled rNTPs (from Protocol 1 or commercially sourced).

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 5 mM DTT, 1 mM

spermidine).[9][10]

Procedure:

Assemble the Transcription Reaction: In a sterile microcentrifuge tube, combine the

transcription buffer, DTT, spermidine, DNA template, ¹³C-rNTPs, and T7 RNA polymerase.

Incubation: Incubate the reaction at 37°C for 2-4 hours.

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate

for 30 minutes at 37°C.
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RNA Precipitation: Precipitate the RNA transcript by adding a salt solution (e.g., sodium

acetate) and ethanol. Incubate at -20°C overnight and then centrifuge to pellet the RNA.

Protocol 3: Purification of ¹³C-Labeled RNA
Purification of the RNA transcript is crucial to remove unincorporated NTPs, aborted transcripts,

and proteins.

Materials:

Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.

Urea

Elution buffer (e.g., 0.3 M sodium acetate).

Ethanol

Procedure:

Denaturing PAGE: Resuspend the RNA pellet in a formamide-containing loading buffer and

run on a denaturing (urea) polyacrylamide gel.

Visualization: Visualize the RNA bands using UV shadowing.

Excision and Elution: Excise the gel slice containing the full-length RNA transcript. Crush the

gel slice and elute the RNA overnight in an appropriate elution buffer.

Desalting and Concentration: Desalt and concentrate the purified RNA using spin columns or

dialysis. The final concentration of the RNA sample for NMR is typically around 0.3-1.5 mM.

[10][11]

Protocol 4: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

Purified ¹³C-labeled RNA.
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NMR buffer (e.g., 10-20 mM sodium phosphate, pH 6.0-6.8, 20-100 mM NaCl).[11]

D₂O (99.9%)

DSS or other internal chemical shift reference.

NMR tubes.

Procedure:

Buffer Exchange: Exchange the RNA into the final NMR buffer using a desalting column or

repeated dilution and concentration.

Lyophilization and Resuspension: Lyophilize the RNA sample to dryness and then resuspend

it in the appropriate volume of NMR buffer prepared with 90% H₂O/10% D₂O for observing

exchangeable protons or 99.9% D₂O for non-exchangeable protons.

Annealing: Heat the RNA sample to 95°C for 5 minutes and then cool slowly to room

temperature to ensure proper folding.

Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.

Protocol 5: NMR Data Acquisition
A series of NMR experiments are required for resonance assignment and structure

determination.

Key Experiments:

1D ¹H Spectrum: To assess sample purity and folding.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for

resonance assignment, providing a correlation between each proton and its directly attached

¹³C nucleus.

3D ¹³C-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment is

crucial for obtaining distance restraints. It correlates protons that are close in space (< 5 Å),

and the third ¹³C dimension helps to resolve ambiguity.[12][13]
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Through-bond correlation experiments (e.g., HCCH-COSY, 4D HPCH): These experiments

help to establish connectivity between adjacent sugar and base moieties, aiding in

sequential assignment.[11][14]

Typical NMR Parameters: The specific parameters will depend on the spectrometer, the

sample, and the experiment.

Parameter 2D ¹H-¹³C HSQC
3D ¹³C-edited NOESY-
HSQC

¹H Spectral Width 12-16 ppm 12-16 ppm

¹³C Spectral Width 100-150 ppm 30-40 ppm (aliphatic/aromatic)

Number of Scans 8-32 16-64

NOESY Mixing Time N/A 100-300 ms

Acquisition Time 1-4 hours 24-72 hours

Protocol 6: NMR Data Processing and Analysis
Software:

Processing: NMRPipe, TopSpin, NMRFx Processor.[14]

Analysis and Assignment: NMRViewJ, CARA, Sparky.[14]

Structure Calculation: CYANA, Xplor-NIH, AMBER.

Procedure:

Data Processing: Process the raw NMR data, including Fourier transformation, phase

correction, and baseline correction.

Resonance Assignment: Sequentially assign the ¹H and ¹³C resonances of the RNA using

the suite of acquired NMR spectra.
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NOE Assignment and Distance Restraints: Assign the cross-peaks in the 3D NOESY-HSQC

spectrum and convert their volumes into distance restraints.

Structure Calculation: Use the experimental distance restraints, along with dihedral angle

restraints and hydrogen bond restraints, to calculate a family of 3D structures that are

consistent with the NMR data.

Structure Refinement and Validation: Refine the calculated structures in a water box using

molecular dynamics simulations and validate the final ensemble of structures for

stereochemical quality and agreement with the experimental data.

Conclusion
The workflow and protocols described in this application note provide a comprehensive guide

for researchers embarking on NMR studies of ¹³C-labeled RNA. By leveraging the power of

isotopic labeling and modern NMR spectroscopy, it is possible to obtain high-resolution

structural and dynamic information that is essential for understanding the biological functions of

RNA and for developing novel RNA-targeted therapies. While challenging, the detailed insights

gained from these studies are invaluable for advancing the fields of molecular biology and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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